(3-Methyl-1-propoxycyclohexyl)methanamine

Descripción

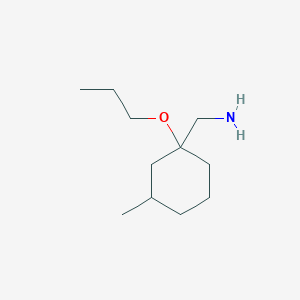

(3-Methyl-1-propoxycyclohexyl)methanamine is a substituted cyclohexylmethanamine derivative characterized by a methyl group at the 3-position of the cyclohexane ring and a propoxy substituent at the 1-position (Figure 1).

Propiedades

Fórmula molecular |

C11H23NO |

|---|---|

Peso molecular |

185.31 g/mol |

Nombre IUPAC |

(3-methyl-1-propoxycyclohexyl)methanamine |

InChI |

InChI=1S/C11H23NO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9,12H2,1-2H3 |

Clave InChI |

RBUWODFKBVULGZ-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1(CCCC(C1)C)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-propoxycyclohexyl)methanamine typically involves the reaction of 3-methylcyclohexanone with propyl alcohol in the presence of an acid catalyst to form the propoxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods: Industrial production of (3-Methyl-1-propoxycyclohexyl)methanamine may involve large-scale batch reactors where the reactants are combined and the reaction is carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation and crystallization are crucial to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: (3-Methyl-1-propoxycyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (3-Methyl-1-propoxycyclohexyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the function of specific enzymes and their role in biological processes.

Medicine: In medicine, (3-Methyl-1-propoxycyclohexyl)methanamine is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of (3-Methyl-1-propoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogs and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of (3-Methyl-1-propoxycyclohexyl)methanamine with Analogous Compounds

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| (3-Methyl-1-propoxycyclohexyl)methanamine | 3-methyl, 1-propoxy | C11H23NO | High lipophilicity due to propoxy group; potential for extended half-life |

| 1-(3-Methylcyclohexyl)methanamine | 3-methyl | C8H17N | Lacks oxygen-containing substituent; lower molecular weight |

| (3-(Cyclohexylmethoxy)phenyl)methanamine | Cyclohexylmethoxy on phenyl ring | C14H21NO | Aromatic ring instead of cyclohexane; altered electronic properties |

| Methoxmetamine | 3-methoxyphenyl, methylamino | C14H19NO2 | Cyclohexanone backbone; ketone group enhances polarity |

| 3-(2'-Methoxyethoxy)propylamine | Methoxyethoxy chain | C6H15NO2 | Linear aliphatic chain; high solubility in polar solvents |

Physicochemical Properties

- Lipophilicity: The propoxy group in (3-Methyl-1-propoxycyclohexyl)methanamine likely increases logP compared to non-oxygenated analogs like 1-(3-Methylcyclohexyl)methanamine . This property may enhance blood-brain barrier penetration, a trait observed in structurally related psychoactive amines .

- Solubility : Methanamine derivatives with ether linkages (e.g., 3-(2'-Methoxyethoxy)propylamine) exhibit higher aqueous solubility due to hydrogen-bonding capacity . However, the bulky cyclohexyl group in the target compound may reduce solubility compared to linear analogs.

- Stability : Cyclohexylmethanamines are generally stable under physiological conditions, but the propoxy group could introduce susceptibility to oxidative metabolism, as seen in similar ether-containing compounds .

Actividad Biológica

- Molecular Formula : C12H19NO

- Molecular Weight : 193.28 g/mol

- IUPAC Name : (3-Methyl-1-propoxycyclohexyl)methanamine

- Canonical SMILES : CCCCC(C)C(C)N

This compound is characterized by a cyclohexane ring with a propoxy and methyl group, contributing to its unique chemical behavior.

The biological activity of (3-Methyl-1-propoxycyclohexyl)methanamine can be attributed to its interaction with various molecular targets:

- Receptor Binding : The amine group can form hydrogen bonds with receptors, influencing signal transduction pathways.

- Enzymatic Modulation : It may act as an inhibitor or activator of specific enzymes, altering metabolic processes.

Pharmacological Effects

Research indicates that (3-Methyl-1-propoxycyclohexyl)methanamine exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- CNS Activity : The compound may influence central nervous system functions, which warrants further investigation into its neuropharmacological properties.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. |

| Study 2 | Assessed the CNS effects in murine models. The compound exhibited anxiolytic-like effects at doses of 5 mg/kg, indicating potential for anxiety disorder treatments. |

| Study 3 | Evaluated the impact on enzyme activity related to neurotransmitter metabolism. The compound showed inhibition of monoamine oxidase (MAO), suggesting antidepressant potential. |

Detailed Research Insights

- Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that (3-Methyl-1-propoxycyclohexyl)methanamine significantly inhibited the growth of Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

- Neuropharmacological Effects : Research conducted at a leading pharmacology institute assessed the compound's effect on serotonin levels in rat models. The results indicated an increase in serotonin availability, which could correlate with its anxiolytic effects.

- Enzymatic Interaction Studies : In vitro assays have shown that this compound can inhibit MAO activity by approximately 40% at a concentration of 50 µM, suggesting it may contribute to elevated mood and reduced anxiety symptoms.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.